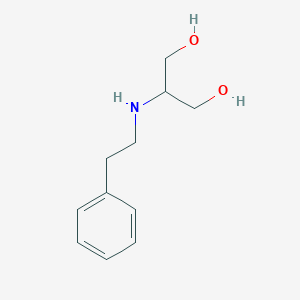
4-Methylpent-4-enyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpent-4-enyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O3S. It is a derivative of 4-methylbenzenesulfonate, where the sulfonate group is attached to a 4-methylpent-4-enyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpent-4-enyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylpent-4-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylpent-4-en-1-ol+4-Methylbenzenesulfonyl chloride→4-Methylpent-4-enyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpent-4-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The double bond in the 4-methylpent-4-enyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Aplicaciones Científicas De Investigación
4-Methylpent-4-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methylpent-4-enyl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound serves as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonate: A simpler sulfonate ester without the 4-methylpent-4-enyl chain.
4-Methylpent-4-enyl benzenesulfonate: Similar structure but without the methyl group on the benzene ring.
4-Methylpent-4-enyl 4-methylbenzenesulfonamide: Contains an amide group instead of the ester.
Uniqueness
4-Methylpent-4-enyl 4-methylbenzenesulfonate is unique due to the presence of both the 4-methylpent-4-enyl chain and the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and properties that are not observed in simpler sulfonate esters or related compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
25163-50-2 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-methylpent-4-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-11(2)5-4-10-16-17(14,15)13-8-6-12(3)7-9-13/h6-9H,1,4-5,10H2,2-3H3 |
Clave InChI |
QCXQFXZJNQSTIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)












